4-Bromo-3-(bromomethyl)benzoic acid
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Overview
Description
4-Bromo-3-(bromomethyl)benzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms at the 4th and 3rd positions, and a carboxylic acid group at the 1st position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-3-(bromomethyl)benzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of polymers and materials.
Biology: In the modification of biomolecules and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceuticals, including antihypertensive agents like eprosartan.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
Target of Action
Safety data sheets suggest that it may have an impact on the respiratory system .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . The bromine atoms attached to the carbon in the benzylic position make it susceptible to reactions with nucleophiles.
Biochemical Pathways
It has been used in the chemical modification of 5,10,15,20-tetra (m -hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . This suggests that it may play a role in photosensitization pathways.
Pharmacokinetics
Its lipophilicity and water solubility, key factors influencing bioavailability, are mentioned in some resources .
Result of Action
It has been used in the synthesis of certain compounds, indicating its potential role in chemical reactions .
Action Environment
The action of 4-Bromo-3-(bromomethyl)benzoic acid can be influenced by various environmental factors. For instance, dust formation should be avoided, and adequate ventilation should be ensured during its handling . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as air quality and temperature.
Safety and Hazards
4-Bromo-3-(bromomethyl)benzoic acid is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance. It should be used only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
It is known that brominated benzoic acids can participate in various biochemical reactions .
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated benzoic acids can participate in various chemical reactions, including free radical reactions .
Temporal Effects in Laboratory Settings
It is known that it should be stored at temperatures between 2-8°C for optimal stability .
Metabolic Pathways
It is known that benzoic acid derivatives can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-(bromomethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of 3-(bromomethyl)benzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or water, often under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted benzoic acids or benzyl derivatives.
Oxidation: 4-Bromo-3-carboxybenzoic acid or 4-bromo-3-formylbenzoic acid.
Reduction: 4-Bromo-3-(hydroxymethyl)benzoic acid or 4-bromo-3-(formyl)benzoic acid.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzoic acid: Similar structure but lacks the additional bromine atom at the 3rd position.
3-Bromomethylbenzoic acid: Similar structure but lacks the bromine atom at the 4th position.
4-Bromo-3-methylbenzoic acid: Similar structure but has a methyl group instead of a bromomethyl group.
Uniqueness
4-Bromo-3-(bromomethyl)benzoic acid is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWDOQGUBOGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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